Bromine Substitution Position Differentiates Regioisomer Binding Affinity to Bromodomains
The specific binding affinity of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has not been directly reported in peer-reviewed literature. However, class-level inference from the foundational phenylisoxazole sulfonamide SAR study demonstrates that bromine substitution position on the phenyl ring produces distinct binding profiles against bromodomain targets. The 3-bromo substitution in the target compound is expected to yield a different affinity and selectivity fingerprint compared to the 4-bromo regioisomer [1].
| Evidence Dimension | Bromodomain binding affinity |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ from 4-bromo analog based on SAR |
| Comparator Or Baseline | N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (regioisomer): IC50 not reported |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of direct experimental data for both compounds |
| Conditions | BRD2/BRD4 bromodomain binding assays (by class inference from Bamborough et al., 2012 [1]) |
Why This Matters
Bromine substitution position influences the compound's ability to occupy the acetyl-lysine binding pocket of bromodomains, making regioisomers non-interchangeable for reproducible epigenetic probe studies.
- [1] Bamborough P, Diallo H, Goodacre JD, et al. Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. J Med Chem. 2012;55(2):587-596. View Source
